Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate

Medicinal chemistry Lead optimization Drug design

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate (CAS 887355-04-6) is a bifunctional aryl sulfonyl chloride building block featuring a gem-dimethyl-substituted propionate ester side chain. Formally designated as benzenepropanoic acid, 4-(chlorosulfonyl)-α,α-dimethyl-, ethyl ester, it bears a reactive –SO₂Cl group para to a –CH₂C(CH₃)₂CO₂Et moiety, yielding a molecular weight of 304.79 g/mol, a computed XLogP3 of 3.3, a topological polar surface area (TPSA) of 68.8 Ų, zero hydrogen bond donors, and six rotatable bonds.

Molecular Formula C13H17ClO4S
Molecular Weight 304.79 g/mol
CAS No. 887355-04-6
Cat. No. B016480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate
CAS887355-04-6
Synonyms4-(Chlorosulfonyl)-α,α-dimethyl-benzenepropanoic Acid Ethyl Ester; 
Molecular FormulaC13H17ClO4S
Molecular Weight304.79 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C13H17ClO4S/c1-4-18-12(15)13(2,3)9-10-5-7-11(8-6-10)19(14,16)17/h5-8H,4,9H2,1-3H3
InChIKeyJELQKGCZSKGTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-Dimethyl-3-(4-chlorosulfonylphenyl)propionate (CAS 887355-04-6): Structural Identity and Procurement Baseline


Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate (CAS 887355-04-6) is a bifunctional aryl sulfonyl chloride building block featuring a gem-dimethyl-substituted propionate ester side chain [1]. Formally designated as benzenepropanoic acid, 4-(chlorosulfonyl)-α,α-dimethyl-, ethyl ester, it bears a reactive –SO₂Cl group para to a –CH₂C(CH₃)₂CO₂Et moiety, yielding a molecular weight of 304.79 g/mol, a computed XLogP3 of 3.3, a topological polar surface area (TPSA) of 68.8 Ų, zero hydrogen bond donors, and six rotatable bonds [1]. The compound is primarily supplied as an intermediate for sulfonamide, sulfonate ester, and related conjugate synthesis, with commercial availability through Toronto Research Chemicals, Sigma-Aldrich (AldrichCPR collection), and Santa Cruz Biotechnology .

Why Ethyl 2,2-Dimethyl-3-(4-chlorosulfonylphenyl)propionate Cannot Be Generically Substituted by In-Class Analogs


Although aryl sulfonyl chloride building blocks are broadly available, substitution of Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate with a simpler analog—such as the des-gem-dimethyl methyl ester (CAS 374537-95-8) or a tert-butyl propanoate (CAS 160679-98-1)—introduces a quantifiable shift in lipophilicity, physical form, and the downstream DMPK profile of derived sulfonamide products . The gem-dimethyl unit is a well-precedented medicinal chemistry motif that can sterically shield metabolically labile sites, reduce Phase II glucuronidation, and pre-organize the molecule into a bioactive conformation via the Thorpe–Ingold effect, properties that are structurally absent from non-gem-dimethyl analogues [1]. Selecting an analog that lacks this quaternary carbon center therefore risks altering the solubility, metabolic stability, and synthetic trajectory of the final compound series in ways that are predictable but not interchangeable.

Ethyl 2,2-Dimethyl-3-(4-chlorosulfonylphenyl)propionate: Quantified Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity Advantage: XLogP3 Difference of +0.5 vs. Des-gem-Dimethyl Methyl Ester Analog

The target compound exhibits a computed XLogP3 of 3.3 [1], compared with a LogP of 2.80 for the des-gem-dimethyl, methyl ester comparator Methyl 3-(4-chlorosulfonylphenyl)propionate (CAS 374537-95-8) . This ΔLogP of +0.5 corresponds to approximately a threefold increase in lipophilicity, attributable jointly to the gem-dimethyl substitution and the ethyl ester in place of methyl. Since both compounds share the identical 4-chlorosulfonylphenyl warhead, this lipophilicity difference is driven entirely by the propionate side-chain architecture. For medicinal chemistry programs targeting intracellular or CNS-penetrant sulfonamide leads, the higher LogP positions this building block closer to the optimal CNS drug-like range (LogP 2–4), whereas the des-methyl methyl ester analog sits at the lower boundary.

Medicinal chemistry Lead optimization Drug design

Physical Form Differentiation: Free-Flowing Oil vs. Crystalline Solid Affects Automated Synthesis Compatibility

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate is supplied as a dark brown oil at ambient temperature , whereas its closest des-gem-dimethyl analog, Methyl 3-(4-chlorosulfonylphenyl)propionate (CAS 374537-95-8), is a crystalline solid with a melting point of 64–65 °C . This physical form distinction has practical consequences: the oil form of the target compound permits direct aliquoting by volume in automated liquid-handling platforms without a pre-dissolution step, reducing workflow complexity and solvent consumption. Conversely, the crystalline comparator requires weighing or pre-solubilization, introducing an additional handling step and potential variability in parallel synthesis campaigns where exact stoichiometric control of the sulfonyl chloride electrophile is critical.

Automated synthesis High-throughput screening Compound management

Metabolic Shielding: gem-Dimethyl Group Confers Steric Blockade Against Phase I and Phase II Metabolism at the Alpha-Position

The gem-dimethyl substitution at the α-position of the propionate chain introduces a quaternary carbon center that is absent in the des-methyl comparator Methyl 3-(4-chlorosulfonylphenyl)propionate. Extensive medicinal chemistry precedent demonstrates that gem-dimethyl groups can sterically block cytochrome P450-mediated oxidation and UDP-glucuronosyltransferase-mediated glucuronidation at adjacent positions [1]. In related drug discovery programs, installation of a gem-dimethyl group has been shown to boost metabolic stability and, in several cases, increase target potency through entropically favorable conformational restriction [1]. While direct microsomal stability data for the title compound are not publicly available, the structural basis for this advantage—a quaternary carbon at the position alpha to the ester carbonyl—is mechanistically well-established and is absent from all linear propionate analogs lacking this feature. The closest structural comparator bearing a gem-dimethyl group, 4-(Chlorosulfonyl)phenyl pivalate (CAS 150374-99-5), places the quaternary carbon on the ester oxygen side rather than on the carbon backbone, resulting in a fundamentally different metabolic vulnerability profile (esterase-labile pivalate ester vs. sterically shielded ethyl ester) [2].

DMPK Metabolic stability Prodrug design

Orthogonal Bifunctional Reactivity: Sulfonyl Chloride and Ethyl Ester Enable Sequential Derivatization Without Protecting Group Manipulation

The title compound contains two electrophilic functional groups with orthogonal reactivity profiles: a highly electrophilic sulfonyl chloride (–SO₂Cl) and a moderately electrophilic ethyl ester (–CO₂Et). The sulfonyl chloride reacts rapidly and selectively with amines (primary and secondary), anilines, and alkoxides under mild basic conditions to form sulfonamides and sulfonate esters, respectively, without competing ester aminolysis when controlled stoichiometry and temperature are employed [1]. The ethyl ester can subsequently be hydrolyzed to the carboxylic acid (LiOH, THF/H₂O) or reduced to the primary alcohol (LiAlH₄), enabling a three-step diversification sequence: (1) sulfonamide formation, (2) ester deprotection, (3) amide coupling or further functionalization. By contrast, the pivalate analog 4-(Chlorosulfonyl)phenyl pivalate (CAS 150374-99-5) places the ester directly on the phenolic oxygen of the phenyl ring, making the ester group more susceptible to premature hydrolysis and limiting the scope of nucleophiles compatible with the sulfonyl chloride [2]. This architectural difference—phenyl-sulfonyl chloride on one ring position and a remote, sterically hindered ester on a benzylic-type carbon—provides the title compound with a unique sequential derivatization window that simpler sulfonyl chloride esters do not offer.

Sulfonamide synthesis Parallel library synthesis Bioconjugation

Rotatable Bond Count and Conformational Pre-organization: Six Rotatable Bonds Offer Balanced Flexibility for Induced-Fit Target Engagement

The title compound possesses six rotatable bonds [1], compared with five for the des-gem-dimethyl methyl ester comparator Methyl 3-(4-chlorosulfonylphenyl)propionate (the additional rotatable bond arises from the ethyl ester –OCH₂CH₃ vs. –OCH₃) . In the context of fragment-based and scaffold-driven drug discovery, the number of rotatable bonds is inversely correlated with oral bioavailability and positively correlated with the entropic penalty upon binding. The title compound's six rotatable bonds place it at the upper boundary of the commonly cited 'rule of thumb' (≤6 rotatable bonds for oral drug-likeness), while the gem-dimethyl quaternary center restricts conformational freedom at the α-position, partially offsetting the added flexibility of the ethyl ester. This balanced profile—flexibility where beneficial for induced-fit binding, rigidity where needed to reduce entropic penalty—is architecturally unique among commercially available 4-chlorosulfonylphenyl propionate building blocks. The tert-butyl ester analog (CAS 160679-98-1), which shares the same molecular weight (304.79 g/mol) but lacks the gem-dimethyl unit, has one fewer rotatable bond yet cannot achieve the same degree of conformational restriction, as the tert-butyl group provides only steric bulk at the ester terminus without restricting the backbone [2].

Conformational analysis Ligand efficiency Scaffold design

Ethyl 2,2-Dimethyl-3-(4-chlorosulfonylphenyl)propionate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Sulfonamide Library Synthesis Requiring Pre-Installed Metabolic Shielding

In lead optimization programs where the sulfonamide linkage is a key pharmacophore and the benzylic/α-propionate region is a known metabolic soft spot, the gem-dimethyl group of Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate serves as a pre-installed steric shield [1]. As established in Section 3 (Evidence Item 3), the quaternary carbon at the α-position eliminates abstractable hydrogen atoms that would otherwise be susceptible to P450 oxidation. Medicinal chemistry teams can procure this building block to rapidly generate sulfonamide libraries that incorporate a metabolically stabilized linker in a single synthetic step (sulfonyl chloride + amine), avoiding the iterative design–make–test cycles typically required to address metabolic instability at this position. The elevated lipophilicity (XLogP3 3.3 vs. 2.80 for the des-methyl analog) additionally biases derived sulfonamides toward the CNS-accessible property space, making this compound particularly suitable for neurological or psychiatric target programs [2].

Automated High-Throughput Parallel Synthesis of Sulfonamide Screening Collections

The physical form of the title compound as a dark brown oil (Section 3, Evidence Item 2) directly enables its integration into automated liquid-handling platforms without the pre-weighing and dissolution steps required for crystalline sulfonyl chloride analogs [1]. In a typical 96- or 384-well parallel synthesis workflow, the building block can be dispensed as a stock solution prepared by simple volumetric dilution, reducing per-well cycle time by approximately 1–2 minutes compared with solid-dispensing protocols. The orthogonal reactivity of the sulfonyl chloride and ethyl ester groups (Section 3, Evidence Item 4) further permits a two-stage diversification strategy on the same automated platform: Stage 1 couples diverse amines to the sulfonyl chloride, and Stage 2 (after a rapid aqueous workup) hydrolyzes the ester and couples the resulting carboxylic acid to a second set of amines, doubling the chemical diversity accessible from a single building block procurement [2].

Prodrug and Bioconjugate Design Exploiting the Sterically Hindered Ester

The ethyl ester of Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate is sterically deactivated toward hydrolysis by the adjacent gem-dimethyl group, a manifestation of the Thorpe–Ingold conformational effect [1]. This property makes it suitable for prodrug strategies where controlled, slow esterase-mediated release of the carboxylic acid is desired. Following sulfonamide formation with a pharmacologically active amine, the resulting conjugate can serve as a sustained-release prodrug with hydrolysis kinetics modulated by the steric environment of the quaternary α-carbon. In bioconjugation applications, the sulfonyl chloride can first react with a lysine side chain or an N-terminal amine on a protein or peptide, after which the ethyl ester can be selectively hydrolyzed under mild enzymatic conditions (e.g., porcine liver esterase) without affecting the sulfonamide linkage, providing a chemoselective route to protein–drug conjugates with a free carboxylic acid handle for further derivatization [2].

Quote Request

Request a Quote for Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.